REACTION_CXSMILES
|
S([CH:5]([CH2:17]C(OCCCCCCCC)=O)[C:6]([O:8]CCCCCCCC)=[O:7])(O)(=O)=O.[Na].[O-2].[Zn+2:31].[C:32]([OH:36])(=[O:35])[CH:33]=[CH2:34]>C1(C)C=CC=CC=1>[C:6]([O-:8])(=[O:7])[CH:5]=[CH2:17].[Zn+2:31].[C:32]([O-:36])(=[O:35])[CH:33]=[CH2:34] |f:0.1,2.3,6.7.8,^1:28|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C(C(=O)OCCCCCCCC)CC(=O)OCCCCCCCC.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
CUSTOM
|
Details
|
drying by distillation at a reduced pressure
|
Type
|
FILTRATION
|
Details
|
sieving the
|
Type
|
CUSTOM
|
Details
|
thus produced crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[Zn+2].C(C=C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |